molecular formula C10H11N3 B2631989 (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine CAS No. 476645-88-2

(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine

Cat. No. B2631989
CAS RN: 476645-88-2
M. Wt: 173.219
InChI Key: OBDPZNCKQPBIEQ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Crystal Engineering and Halogen Bonding

1-(4-Pyridyl)-2-dimethylamino-vinylisocyanide (PTP) has been investigated as a novel halogen bond acceptor. Halogen bonding (XB) is a noncovalent interaction between an electrophilic region (σ-hole) of a halogen atom (XB donor) and a nucleophilic atom (XB acceptor) in the same or another moiety. PTP combines sp3-S (sulfur) and sp2-N (nitrogen) acceptor sites, making it a bidentate XB acceptor. In cocrystals, PTP forms halogen bonds with XB donors such as 1,4-diiodobenzene (DIB), 1,4-diiodotetrafluorobenzene (DIFB), and iodopentafluorobenzene (IPFB). The structures of these cocrystals reveal selectivity between the S and N donors in PTP. However, it’s essential to note that the overall molecular packing in these cocrystals results from the interplay of various noncovalent interactions, including halogen bonding .

Ionic Liquids and Porphyrinic Derivatives

PTP derivatives have also been explored in the context of ionic liquids. Porphyrinic ionic liquids were synthesized using PTP (T4PyP) and C6–C9 alkyl bromides. These compounds exhibit interesting properties due to the combination of the pyridyl and isocyano moieties. The synthesis of these ionic liquids involves the reaction of PTP with alkyl bromides in dimethylformamide (DMF) under nitrogen. The resulting compounds serve as potential candidates for applications in materials science and catalysis .

Crystalline Sponge Method

The crystalline sponge method, which utilizes porous host frameworks to absorb guest molecules, has employed PTP derivatives. Specifically, the [(ZnI2)3(tpt)2]•x(solvent) complex (where tpt = tris(4-pyridyl)-1,3,5-triazine) acts as a crystalline sponge. It allows the ordered absorption of guest molecules within its pores, enabling their observation via conventional single-crystal X-ray diffraction analysis. This method has broad applications in studying guest-host interactions and structural elucidation .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting further studies that could be conducted with the compound. This could be based on the current understanding of the compound and the gaps in knowledge .

properties

IUPAC Name

(Z)-2-isocyano-N,N-dimethyl-2-pyridin-4-ylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-10(8-13(2)3)9-4-6-12-7-5-9/h4-8H,2-3H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDPZNCKQPBIEQ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=NC=C1)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=NC=C1)\[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.